Phosphothiophosphoric acid-adenylate ester
Description
Definition and Chemical Identity
Phosphothiophosphoric acid-adenylate ester, commonly designated as adenosine 5'-(3-thiotriphosphate) (ATPγS), is a chemically modified analog of adenosine triphosphate (ATP). Its molecular formula is $$ \text{C}{10}\text{H}{16}\text{N}{5}\text{O}{12}\text{P}_{3}\text{S} $$, with a molecular weight of 523.25 g/mol. Structurally, ATPγS replaces the oxygen atom bridging the gamma and beta phosphate groups of ATP with a sulfur atom, resulting in a thiophosphate moiety (Figure 1). This substitution confers unique biochemical properties, including resistance to hydrolysis by ATPases and enhanced stability in enzymatic assays.
The compound’s adenine base, ribose sugar, and triphosphate backbone align with canonical ATP, but the sulfur atom introduces stereochemical complexity. ATPγS exists as two diastereomers (Sp and Rp) due to the chiral phosphorus center at the gamma position. The Sp configuration is biologically active in most enzymatic systems, such as RNA helicases and protein kinases.
Table 1: Key Molecular Properties of ATPγS
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{16}\text{N}{5}\text{O}{12}\text{P}_{3}\text{S} $$ |
| Molecular Weight | 523.25 g/mol |
| CAS Number | 93839-89-5 |
| Thiophosphate Position | Gamma (γ) |
| Solubility | 10 mM in water |
Historical Context in Biochemical Research
ATPγS emerged in the 1970s as a tool to investigate ATP-dependent processes. Early studies utilized its resistance to hydrolysis to trap intermediate states of ATPases, such as myosin and mitochondrial F$$1$$F$$0$$-ATP synthase. For example, Paul Boyer’s binding change mechanism for ATP synthase, which earned the 1997 Nobel Prize in Chemistry, relied on ATP analogs like ATPγS to elucidate rotational catalysis.
In the 1980s, ATPγS became pivotal in kinase research. Its thiophosphate group enabled the development of radioisotope-free assays, such as the biotinylation-based detection of kinase activity. By the 2000s, ATPγS was instrumental in structural biology, facilitating crystallographic studies of nucleotide-binding proteins like eukaryotic initiation factor 4A (eIF4A).
Nomenclature and Alternative Designations
The systematic IUPAC name for ATPγS is 5'-O-[(S)-hydroxy{[(S)-hydroxy(thiophosphonooxy)phosphoryl]oxy}phosphoryl]adenosine. Common synonyms include:
The Sp and Rp diastereomers are distinguished by the spatial arrangement of the sulfur atom relative to the phosphate backbone. Enzymatic specificity often favors the Sp isomer, as observed in snake venom phosphodiesterase and RNA helicases.
Significance in Enzyme Kinetics and Molecular Biology
ATPγS serves dual roles as a substrate and inhibitor across diverse biochemical systems:
Enzyme Kinetics
- ATPases : ATPγS binds to ATPase active sites but resists hydrolysis, stabilizing transient conformations. In myosin, ATPγS mimics the pre-hydrolysis state, enabling structural characterization of motor domains.
- Kinases : The thiophosphate group allows covalent modification of substrates, which can be detected via anti-thiophosphate antibodies or biotinylation. For example, T4 RNA ligase synthesizes ATPβ,γ-bisphosphonate derivatives using ATPγS as a substrate.
Molecular Biology
- RNA Helicases : ATPγS supports RNA unwinding by eIF4A at rates comparable to ATP, revealing that hydrolysis is not strictly coupled to mechanical work.
- G-Protein Signaling : In atrial myocytes, ATPγS is metabolized to GTPγS, indirectly activating muscarinic potassium channels. This underscores its utility in studying nucleotide conversion pathways.
Table 2: Enzymatic Systems Utilizing ATPγS
Properties
CAS No. |
35094-46-3 |
|---|---|
Molecular Formula |
C10H16N5O12P3S |
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
NLTUCYMLOPLUHL-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Other CAS No. |
117750-47-7 35094-46-3 |
Synonyms |
(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |
Origin of Product |
United States |
Biological Activity
Phosphothiophosphoric acid-adenylate ester, commonly referred to as ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) where the oxygen atom in the gamma phosphate position is replaced by a sulfur atom. This modification significantly alters its biological activity, making it a critical tool in biochemical research, particularly in studies involving energy metabolism and enzyme regulation.
- Molecular Formula : C₁₀H₁₅N₆O₉PS
- Molecular Weight : Approximately 507.20 g/mol
- Structural Modification : The substitution of the oxygen atom with sulfur enhances its stability against hydrolysis, allowing it to serve as a competitive inhibitor for ATP-dependent processes.
ATPγS acts primarily by inhibiting mitochondrial ATPase and other ATP-dependent enzymes. This inhibition disrupts normal ATP hydrolysis, which is vital for cellular energy metabolism. The compound's unique structure allows it to bind effectively to active sites of enzymes that typically utilize ATP, thus preventing the usual biochemical reactions from occurring.
Biological Applications
- Inhibition of Mitochondrial ATPase : ATPγS has been shown to effectively inhibit both soluble and membrane-bound forms of mitochondrial ATPase, leading to decreased ATP production and alterations in cellular energy states .
- Research Tool in Biochemistry : Due to its non-hydrolyzable nature, ATPγS is widely used in studies investigating energy metabolism, enzyme kinetics, and signal transduction pathways. It provides insights into how energy-dependent processes are regulated within cells.
- Substrate for Kinases : ATPγS can serve as a substrate for various protein kinases, although with lower efficiency compared to ATP. This property is exploited in experimental setups to study phosphorylation events without the complication of rapid hydrolysis .
Case Study 1: Inhibition of Protein Kinases
A study investigated the binding interactions between this compound and several protein kinases. The results indicated that while ATPγS could bind to the active sites similarly to ATP, its slower rate of hydrolysis allowed for prolonged inhibition of kinase activity, making it useful for dissecting kinase signaling pathways .
Case Study 2: Mitochondrial Function
Research focused on mitochondrial function showed that treatment with ATPγS resulted in significant reductions in oxidative phosphorylation rates, highlighting its role as an inhibitor of mitochondrial bioenergetics. This study provided insights into how altering nucleotide structures can influence mitochondrial activity and energy production .
Comparative Analysis with Other Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phosphoaminophosphonic Acid-Adenylate Ester | Analog of ATP with nitrogen substitution | Competitive inhibitor of mitochondrial ATPase |
| Adenosine 5'-[gamma-thio]triphosphate | Sulfur substitution at gamma phosphate | Substrate for protein kinases; slower hydrolysis rate |
| Adenosine-5'-diphosphate | Naturally occurring derivative of ATP | Plays a role in energy transfer and metabolism |
Scientific Research Applications
Biochemical Pathways and Enzyme Studies
Phosphothiophosphoric acid-adenylate ester is utilized to study various biochemical pathways due to its ability to mimic ATP. It serves as a substrate for enzymes that interact with ATP, allowing researchers to investigate enzyme kinetics and mechanisms.
- Example Study : In research focused on pyruvate carboxylase, this compound was shown to interact with the enzyme, providing insights into its catalytic mechanism and regulation under physiological conditions .
Inhibition Studies
The compound acts as a competitive inhibitor for several ATP-dependent processes, including mitochondrial ATPase activity. This property is leveraged to understand the role of ATP in cellular metabolism and energy transfer.
- Case Study : A study demonstrated that this compound effectively inhibited soluble and membrane-bound mitochondrial ATPase, leading to reduced oxidative phosphorylation rates . This inhibition aids in elucidating the energy dynamics within cells.
Molecular Docking and Drug Design
Recent advancements in computational biology have facilitated the use of this compound in molecular docking studies to identify potential drug targets.
- Research Findings : In a study investigating the binding interactions of various kinase inhibitors, this compound served as a reference ligand, revealing critical binding modes that inform drug design . The structural analysis highlighted its interactions with specific amino acid residues in target proteins.
Genetic Research
The compound has been implicated in DNA repair mechanisms, particularly in dam-dependent methyl-directed DNA mismatch repair pathways. Its role as a molecular matchmaker suggests potential applications in genetic engineering and synthetic biology.
- Significant Insight : this compound was identified as crucial for the functionality of mismatch repair endonuclease PMS2, indicating its importance in maintaining genomic stability .
Comparative Analysis of Applications
The following table summarizes key applications of this compound across different fields:
| Field | Application | Significance |
|---|---|---|
| Biochemistry | Substrate for enzyme studies | Understanding enzyme kinetics |
| Pharmacology | Inhibitor for ATP-dependent processes | Insights into cellular energy dynamics |
| Computational Biology | Molecular docking studies | Informing drug design and target identification |
| Genetics | Role in DNA repair mechanisms | Implications for genetic stability and engineering |
Comparison with Similar Compounds
Comparative Analysis with Similar ATP Analogs
Structural Comparisons
Phosphothiophosphoric acid-adenylate ester belongs to a class of ATP analogs modified to resist hydrolysis or stabilize enzyme-ligand complexes. Key structural and functional distinctions include:
Table 1: Structural and Functional Comparison of ATP Analogs
Notes:
- ATPγS (this compound): The sulfur substitution reduces electronegativity, altering charge distribution and weakening Mg²⁺ binding compared to ATP. This results in lower enzymatic activity but enhanced stability in crystallographic studies .
- AMP-PNP: The non-hydrolysable NH group mimics the transition state of ATP hydrolysis, making it ideal for trapping enzymes in pre-catalytic conformations .
- GCP : Contains a methylphosphonic acid group, influencing interactions with GTPases like dynamin .
Functional and Mechanistic Differences
Binding Affinity and Enzyme Interactions
- ATPγS : Binds to ATPase domains (e.g., in Thermus thermophilus PilF ATPase) but induces conformational variability due to weaker S–Mg²⁺ interactions. This property is leveraged to study nucleotide-binding flexibility .
- AMP-PNP : Used to resolve high-resolution structures of kinases (e.g., PknB, PDB: 1MRU) by stabilizing the active site without hydrolysis .
- This compound : Demonstrates competitive inhibition in Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) with a binding pose overlapping ATP .
Hydrolysis Resistance
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves activating ATP’s terminal phosphate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by coupling with sulfur-containing nucleophiles. This approach, adapted from γ-phosphate-modified ATP analogs, proceeds via a two-step mechanism:
-
Phosphate Activation : EDCI facilitates the formation of a reactive intermediate by converting the gamma-phosphate into a phosphoimidazolide.
-
Thiophosphate Introduction : Thiol-containing reagents (e.g., thiophosphate or thiophilic amines) displace the imidazole moiety, forming the thiophosphate ester bond.
-
Dissolve ATP (0.05 mmol) in water (pH 7.0).
-
Add EDCI (40 equiv) and adjust pH to 5.6–5.8.
-
Introduce a thiolated amine linker (30–60 equiv) and incubate for 2 hours.
-
Purify via ion-exchange chromatography or HPLC.
Key Considerations :
Direct Thiophosphate Substitution
An alternative route replaces the gamma-phosphate oxygen with sulfur using thiophosphorylating agents. This method, employed in synthesizing adenosine 5’-[γ-thiotriphosphate], involves:
-
Thiophosphorylation : Reacting ATP with phosphorus thiochloride (PSCl₃) in anhydrous conditions.
-
Isotopic Labeling : For stereochemical studies, heavy oxygen isotopes (¹⁷O, ¹⁸O) are introduced enzymatically to ensure enantiomeric purity.
Advantages :
-
High stereochemical fidelity when combined with enzymatic steps.
Enzymatic Synthesis Strategies
Kinase-Catalyzed Thiophosphate Transfer
Kinases such as protein kinase A (PKA) and casein kinase 2 (CK2) catalyze the transfer of thiophosphate groups to substrate peptides. This method, validated for ATP-dansyl analogs, achieves up to 94% conversion efficiency under optimized conditions:
Reaction Setup :
-
Enzyme : PKA (26.6 U/μL) or CK2 (9 U/μL).
-
Substrate : Target peptide (33 μM) and ATP analog (1.3 mM).
-
Buffer : Tris-HCl (39 mM), MgCl₂ (7.5 mM), DTT (0.15 mM), pH 7.5.
Outcome :
Glutamine Synthetase-Mediated Activation
Glutamine synthetase from Salmonella typhimurium has been used to incorporate [¹⁷O,¹⁸O]-labeled thiophosphate into ATP analogs. This method combines chemical thiophosphorylation with enzymatic stereochemical control, achieving inversion of configuration at phosphorus—a critical feature for studying reaction mechanisms.
Hybrid Chemical-Enzymatic Methods
Sequential Synthesis and Labeling
A hybrid approach synthesizes the thiophosphate core chemically, followed by enzymatic isotopic labeling. For example:
-
Chemical Step : Synthesize adenosine 5’-[γ-thiotriphosphate] via EDCI-mediated coupling.
-
Enzymatic Step : Use glutamine synthetase to introduce ¹⁷O/¹⁸O labels with >95% enantiomeric excess.
Applications :
Analytical Characterization
Mass Spectrometry (MS)
Quantitative MS (QMS) analyzes conversion efficiency by comparing thiophosphate-peptide ratios to native phosphorylation. For example, ATP-dansyl analogs show 81–91% conversion with PKA and CK2.
X-Ray Crystallography
Structural insights from PDB entry 1qhy reveal that phosphothiophosphoric acid-adenylate ester adopts a binding pose nearly identical to ATP in chloramphenicol phosphotransferase, confirming its utility as a mechanistic probe.
Table 1: Comparative Analysis of Preparation Methods
Industrial-Scale Production
Automated Reactor Systems
Large-scale synthesis employs automated reactors to maintain precise pH and temperature control, critical for EDCI-mediated reactions. Continuous flow systems improve yield consistency and reduce purification steps.
Purification Protocols
-
Ion-Exchange Chromatography : Separates thiophosphate analogs from unreacted ATP.
-
HPLC : Resolves stereoisomers using C18 columns with ammonium acetate gradients.
Challenges and Innovations
Q & A
Q. Advanced
- Geometric validation : Use PROCHECK for Ramachandran plots (≥90% residues in favored regions) and Verify3D for structural consistency .
- Ligand fidelity : Compare ligand-binding site RMSD (<2.0 Å) to templates like 4JSP, ensuring Mg²⁺ coordination geometry matches ATP analogs .
- Thermodynamic stability : Perform MD simulations (≥100 ns) to assess binding free energy (MM/PBSA) and residue fluctuation profiles .
How do structural analogs (e.g., ANP) impact experimental interpretations of this compound studies?
Q. Advanced
- Analog differentiation : ANP (phosphoaminophosphonic acid-adenylate ester) lacks the sulfur atom in phosphothiophosphoric analogs, altering metal coordination. Cross-reference PDB entries (e.g., 1PVO vs. 3PFQ) to identify sulfur-specific interactions .
- Experimental controls : Use site-directed mutagenesis (e.g., Mg²⁺-coordinating Asp → Ala mutations) to isolate thiophosphate-specific effects .
What are the key methodological considerations for MD simulations of kinases complexed with this compound?
Q. Advanced
- Force field parameterization : Derive ligand parameters using CGenFF or GAFF, explicitly modeling sulfur atoms in thiophosphate groups .
- Solvation : Include explicit Mg²⁺ ions and TIP3P water molecules to mimic crystallographic conditions .
- Trajectory analysis : Calculate binding free energy (ΔG) with MM/GBSA and monitor RMSD (<2.5 Å) for active-site stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
